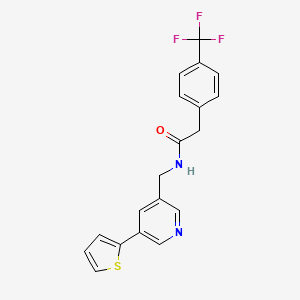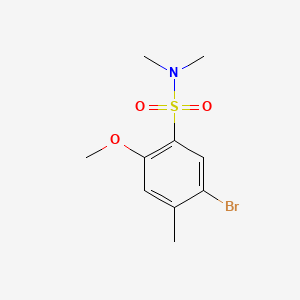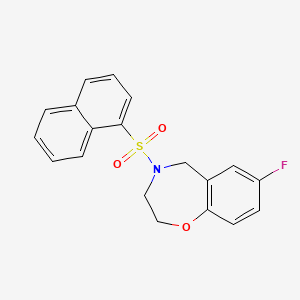![molecular formula C15H19N5O B2970942 N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline CAS No. 1795083-80-5](/img/structure/B2970942.png)
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical compounds similar to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone" have been extensively studied for their synthesis and structural characterization. For instance, Guerriero et al. (2011) explored the synthesis and characterization of Iridium(I) complexes involving derivatives of 1,3,5-triaza-7-phosphaadamantane, showcasing the potential of these complexes in catalytic hydrogenation reactions (Guerriero et al., 2011). Similarly, the structural analysis of related compounds has provided insight into the molecular configurations that could influence their reactivity and interaction with biological targets, as demonstrated by Cao et al. (2010) through X-ray diffraction techniques (Cao et al., 2010).
Catalytic Applications and Organic Synthesis
The structural motifs present in these compounds lend themselves to various catalytic and synthetic applications. The work by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines showcases the utility of similar molecular frameworks in generating compounds with specific stereochemistry, critical for pharmaceutical applications (Oliveira Udry et al., 2014). Moreover, the potential for these compounds to act as intermediates in the synthesis of complex molecules is highlighted by their incorporation into organotin(IV) complexes for antimicrobial activity studies, as investigated by Singh et al. (2016) (Singh et al., 2016).
Biological Activity
Beyond their role in synthesis, these compounds exhibit promising biological activities. Jilloju et al. (2021) synthesized derivatives showing antiviral and antitumoral activity, indicating the potential of these molecules in therapeutic applications (Jilloju et al., 2021). Their study underlines the importance of structural variations on biological properties, paving the way for the design of new drugs.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and its nitrogen atoms actively contribute to binding to the active site of enzymes . The triazole nitrogen and the dioxyaryl substituted aryl group can form H-bonding and hydrophobic interactions .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally considered to be stable and highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the stability and activity of compounds containing the 1,2,3-triazole moiety can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18(2)13-5-3-4-12(10-13)15(21)19-8-6-14(11-19)20-9-7-16-17-20/h3-5,7,9-10,14H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDKCMRTRQPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2970863.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2970872.png)





